molecular formula C7H12N4O B13269220 (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B13269220
M. Wt: 168.20 g/mol
InChI Key: XZXSULWNHNQBQV-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with a suitable acylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a catalyst like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient mixing to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced amine derivatives. Substitution reactions typically result in the formation of various substituted pyrazole compounds .

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1

InChI Key

XZXSULWNHNQBQV-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CC(=N1)[C@H](CC(=O)N)N

Canonical SMILES

CN1C=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

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